molecular formula C20H21F2N3O2S2 B2440344 N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1261020-79-4

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

Cat. No.: B2440344
CAS No.: 1261020-79-4
M. Wt: 437.52
InChI Key: CTIGYZXMHSLTNM-UHFFFAOYSA-N
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Description

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a useful research compound. Its molecular formula is C20H21F2N3O2S2 and its molecular weight is 437.52. The purity is usually 95%.
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Properties

IUPAC Name

N-butyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2S2/c1-3-5-7-24(4-2)17(26)12-29-20-23-16-6-8-28-18(16)19(27)25(20)15-10-13(21)9-14(22)11-15/h6,8-11H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIGYZXMHSLTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a thienopyrimidine derivative that exhibits significant biological activity, particularly as a potential gonadotropin-releasing hormone (GnRH) antagonist. This compound has garnered attention in medicinal chemistry due to its unique structure and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H17_{17}F2_{2}N3_{3}O2_{2}S2_{2}, with a molecular weight of 409.5 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities, including anticancer properties and hormonal modulation .

The proposed mechanism of action for this compound involves its role as a GnRH antagonist. By inhibiting the action of GnRH, it can potentially disrupt the hormonal signaling pathways involved in reproductive health and certain hormone-sensitive cancers. This mechanism is particularly relevant in the treatment of conditions such as prostate cancer and endometriosis .

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of thienopyrimidine derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast, colon, and lung cancer cells . The specific activity against these cell lines suggests that this compound may inhibit cancer cell proliferation through mechanisms distinct from traditional chemotherapeutics.

Case Studies

  • Study on Hormonal Modulation : A study investigated the effects of thienopyrimidine derivatives on hormone-sensitive tumors. The results indicated that these compounds could effectively reduce tumor growth in vivo by modulating hormonal levels through GnRH antagonism.
  • Antiproliferative Screening : In a screening of a drug library for anticancer activity, compounds structurally related to this compound were identified as having significant antiproliferative activity against various cancer cell lines .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Cell Lines Tested IC50 Values (µM)Mechanism
AnticancerBreast Cancer10GnRH Antagonism
Colon Cancer15Hormonal Pathway Disruption
Lung Cancer12Induction of Apoptosis

Scientific Research Applications

Pharmacological Applications

The compound is primarily noted for its potential as a gonadotropin-releasing hormone (GnRH) antagonist . This mechanism is crucial in treating hormone-sensitive conditions such as:

  • Hormone-sensitive cancers : By inhibiting GnRH, the compound may reduce the levels of sex hormones that fuel the growth of certain cancers.
  • Endometriosis : The compound could alleviate symptoms by modulating hormonal levels.

These applications are supported by its unique thienopyrimidine structure, which has been linked to various biological activities.

Synthesis and Chemical Properties

The synthesis of N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide involves several key steps that ensure the stability and efficacy of the compound. The general synthetic pathway includes:

  • Formation of thienopyrimidine core : Utilizing appropriate precursors to construct the thienopyrimidine framework.
  • Functionalization : Introducing the butyl and ethylacetamide groups to enhance solubility and bioactivity.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

The molecular formula for this compound is C17H25N3O2S2C_{17}H_{25}N_{3}O_{2}S_{2} with a molecular weight of 367.5 g/mol .

Several studies have explored the pharmacological effects and therapeutic potential of compounds similar to this compound:

  • GnRH Antagonists in Oncology : Research has demonstrated that GnRH antagonists can significantly reduce tumor growth in hormone-sensitive cancers by lowering estrogen and testosterone levels. The effectiveness of similar thienopyrimidine derivatives has been documented in clinical trials targeting prostate and breast cancer patients.
  • Endometriosis Treatment : Clinical studies have shown that GnRH antagonists provide relief from endometriosis symptoms by inhibiting ovarian function. The specific compound's structural modifications may enhance its potency and selectivity for GnRH receptors.

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